3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile
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Overview
Description
3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile is an organic compound with the molecular formula C9H5ClN2O2 It is characterized by the presence of a chloro group, a nitrophenyl group, and a nitrile group attached to a prop-2-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile typically involves the reaction of 3-nitrobenzaldehyde with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of more efficient catalysts, higher purity reagents, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating (40-60°C)
Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol, methanol), room temperature to 50°C
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane), room temperature
Major Products
Substitution: Corresponding substituted derivatives (e.g., 3-amino-3-(3-nitrophenyl)prop-2-enenitrile)
Reduction: 3-Chloro-3-(3-aminophenyl)prop-2-enenitrile
Oxidation: Various oxidized derivatives depending on the oxidizing agent used
Scientific Research Applications
3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. The compound’s anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile
- 3-Chloro-3-(2-nitrophenyl)prop-2-enenitrile
- 3-Chloro-3-(3-aminophenyl)prop-2-enenitrile
Uniqueness
3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C9H5ClN2O2 |
---|---|
Molecular Weight |
208.60 g/mol |
IUPAC Name |
(Z)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H5ClN2O2/c10-9(4-5-11)7-2-1-3-8(6-7)12(13)14/h1-4,6H/b9-4- |
InChI Key |
XMMPWCKVCAEKSD-WTKPLQERSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C/C#N)/Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC#N)Cl |
Origin of Product |
United States |
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